molecular formula C6H15ClN2O B12313185 2-(Piperazin-2-yl)ethan-1-ol hydrochloride

2-(Piperazin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B12313185
M. Wt: 166.65 g/mol
InChI Key: LADHIBPXXSYBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to evaporate most of the water, and the product is isolated by filtration and further purification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in batch reactors, and the process is carefully monitored to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

2-(Piperazin-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar in structure but lacks the hydrochloride group.

    2-(2-(Piperazin-1-yl)ethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.

    N-(2-Hydroxyethyl)piperazine: Another similar compound used in organic synthesis .

Uniqueness

2-(Piperazin-2-yl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

2-piperazin-2-ylethanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-9H,1-5H2;1H

InChI Key

LADHIBPXXSYBOC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCO.Cl

Origin of Product

United States

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